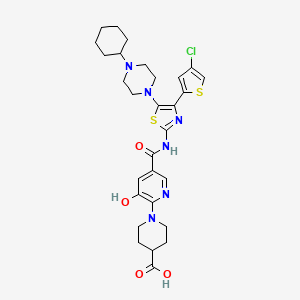

3-Hydroxy-avatrombopag

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1290121-42-4 |

|---|---|

Molecular Formula |

C29H35ClN6O4S2 |

Molecular Weight |

631.2 g/mol |

IUPAC Name |

1-[5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]-3-hydroxypyridin-2-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C29H35ClN6O4S2/c30-20-15-23(41-17-20)24-27(36-12-10-34(11-13-36)21-4-2-1-3-5-21)42-29(32-24)33-26(38)19-14-22(37)25(31-16-19)35-8-6-18(7-9-35)28(39)40/h14-18,21,37H,1-13H2,(H,39,40)(H,32,33,38) |

InChI Key |

LIPXETALUMGQRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)O)C6=CC(=CS6)Cl |

Origin of Product |

United States |

Ii. Biotransformation Pathways of Avatrombopag

Major Cytochrome P450 (CYP) Isoforms in Avatrombopag (B1665838) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are the principal catalysts in the metabolism of avatrombopag. nih.govdovepress.comdrugbank.comfda.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have identified two main isoforms responsible for its oxidative metabolism. nih.gov

CYP2C9 has been identified as a key enzyme in the metabolic clearance of avatrombopag. nih.govdovepress.comdrugbank.comfda.gov The significance of its role is underscored by drug-drug interaction studies. When avatrombopag is co-administered with fluconazole, a potent inhibitor of CYP2C9, a significant increase in avatrombopag's plasma concentration is observed. dovepress.com This finding suggests that CYP2C9-mediated metabolism is a major determinant of the drug's systemic exposure. dovepress.com Some studies suggest that CYP2C9 plays a more predominant role in the metabolic clearance of avatrombopag than CYP3A4. dovepress.com

Alongside CYP2C9, CYP3A4 is the other major enzyme implicated in the metabolism of avatrombopag. nih.govdovepress.comdrugbank.comfda.gov While its contribution is significant, drug interaction studies with itraconazole, a strong CYP3A4 inhibitor, showed a less pronounced effect on avatrombopag's pharmacokinetics compared to the CYP2C9 inhibitor. dovepress.com However, other in vitro data have suggested that CYP2C9 and CYP3A4 may contribute equally to the formation of the main hydroxylated metabolite. clinpgx.org

Table 1: Key Cytochrome P450 Isoforms in Avatrombopag Metabolism

| CYP Isoform | Role in Metabolism | Supporting Evidence |

|---|---|---|

| CYP2C9 | Major contributor to metabolic clearance | Drug interaction studies with inhibitors like fluconazole show significant impact on avatrombopag exposure. dovepress.com |

| CYP3A4 | Significant contributor to metabolism | In vitro studies confirm its role; however, some in vivo data suggest a less dominant role compared to CYP2C9. dovepress.comclinpgx.org |

Formation and Characterization of Hydroxylated Metabolites

The metabolic transformation of avatrombopag primarily results in the formation of hydroxylated metabolites, which are more water-soluble and thus more readily excreted from the body. These metabolites are predominantly found in feces, with very low or undetectable levels in plasma. nih.govnih.gov

The principal metabolic pathway for avatrombopag is hydroxylation at the 4-position of the cyclohexylpiperazine moiety. This reaction leads to the formation of 4-hydroxy-avatrombopag, which exists as both cis and trans isomers. This 4-hydroxy metabolite is the major metabolite of avatrombopag found in human feces. nih.govclinpgx.org

While 4-hydroxylation is the main metabolic route, further analysis of in vitro metabolism studies has led to the identification of another hydroxylated metabolite: 3-Hydroxy-avatrombopag. This metabolite is formed in significantly smaller quantities compared to the 4-hydroxy isomers, indicating that it represents a minor metabolic pathway. Its identification highlights the complexity of avatrombopag's biotransformation, where alternative sites of hydroxylation can occur, albeit to a lesser extent.

Interestingly, the specific enzyme or enzymes responsible for the formation of this compound have not been definitively identified. While CYP2C9 and CYP3A4 are the established catalysts for the predominant 4-hydroxylation, their role in the minor 3-hydroxylation pathway remains unclear. This lack of identification suggests that either these enzymes exhibit a low level of activity towards the 3-position, or that other, as-yet-unidentified enzymes may be involved in this minor metabolic transformation. Further research is required to fully elucidate the enzymatic basis of this compound formation.

Table 2: Hydroxylated Metabolites of Avatrombopag

| Metabolite | Position of Hydroxylation | Relative Abundance | Catalyzing Enzyme(s) |

|---|---|---|---|

| 4-Hydroxy-avatrombopag (cis and trans) | 4-position | Major | CYP2C9 and CYP3A4 nih.govclinpgx.org |

| This compound | 3-position | Minor | Unidentified |

Iii. Structural and Spectroscopic Analysis of 3 Hydroxy Avatrombopag

Strategies for Isolation and Purification from Biological Matrices

The isolation of 3-Hydroxy-avatrombopag from complex biological matrices such as plasma, urine, or feces is a crucial first step for its structural elucidation. The low concentrations of metabolites typically present in these matrices necessitate highly efficient and selective extraction and purification techniques.

A common strategy involves a multi-step process beginning with solid-phase extraction (SPE) . This technique utilizes a stationary phase to selectively adsorb the analyte of interest from the liquid sample, followed by elution with an appropriate solvent. For a compound like this compound, a reverse-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange) would likely be employed to capture the relatively non-polar parent drug and its hydroxylated metabolites from an aqueous biological fluid.

Following initial extraction, high-performance liquid chromatography (HPLC) is the method of choice for further purification. A reverse-phase HPLC column with a gradient elution program allows for the separation of metabolites from the parent drug and other endogenous components. The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best possible resolution.

The table below outlines a typical isolation and purification workflow.

| Step | Technique | Description |

| 1. Initial Extraction | Solid-Phase Extraction (SPE) | Biological matrix is loaded onto an SPE cartridge. Interfering substances are washed away, and the analyte is eluted with a stronger solvent. |

| 2. Fractionation | Preparative HPLC | The eluate from SPE is injected into a preparative HPLC system to isolate the fraction containing the hydroxylated metabolites. |

| 3. Final Purification | Analytical HPLC | The collected fraction is further purified using an analytical HPLC column to achieve high purity of the this compound isomer. |

This systematic approach is designed to yield a purified sample of the metabolite, which is essential for the subsequent spectroscopic analyses required for definitive structural confirmation.

Methodologies for Definitive Structural Elucidation

Once isolated, the definitive structure of this compound is determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information to unambiguously identify the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the metabolite, which allows for the determination of its elemental composition. Fragmentation analysis (MS/MS or MSn) is then used to probe the structure of the molecule. The fragmentation pattern of the metabolite is compared to that of the parent drug, avatrombopag (B1665838). A mass shift of +16 atomic mass units (amu), corresponding to the addition of an oxygen atom, is indicative of hydroxylation. The specific fragment ions observed can help to pinpoint the location of the hydroxyl group on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a metabolite like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

1H NMR: Provides information about the number and chemical environment of the protons in the molecule. The introduction of a hydroxyl group onto an aromatic ring will cause characteristic shifts in the signals of the neighboring protons.

13C NMR: Reveals the number and types of carbon atoms. The carbon atom attached to the hydroxyl group will experience a significant downfield shift.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the position of the hydroxyl group by observing long-range correlations from the aromatic protons to the carbon atoms in the ring.

The table below summarizes the key data obtained from these analytical techniques.

| Technique | Information Provided | Expected Observation for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Molecular formula consistent with the addition of one oxygen atom to avatrombopag. |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation | A precursor ion with a mass of [M+H]+ corresponding to hydroxylated avatrombopag and product ions indicating the location of the hydroxyl group. |

| 1H NMR | Proton Chemical Shifts and Couplings | Changes in the chemical shifts and coupling patterns of the aromatic protons adjacent to the site of hydroxylation. |

| 13C NMR | Carbon Chemical Shifts | A downfield shift for the carbon atom directly bonded to the new hydroxyl group. |

| 2D NMR (HMBC) | Long-Range H-C Correlations | Correlations from aromatic protons to specific carbon atoms, confirming the position of the hydroxyl group. |

Isomeric Characterization of Hydroxylated Species

Hydroxylation of an aromatic ring can result in multiple positional isomers. For avatrombopag, hydroxylation of the phenyl ring could theoretically occur at the ortho, meta, or para positions relative to the existing substituent, leading to 2-hydroxy, 3-hydroxy, and 4-hydroxy isomers. Distinguishing between these isomers is critical.

Chromatographic Separation: The primary method for separating isomers is high-performance liquid chromatography. Different HPLC columns and mobile phase conditions can be screened to achieve baseline separation of the hydroxylated isomers. The difference in polarity and stereochemistry between the isomers often allows for their separation on a reverse-phase column.

Spectroscopic Differentiation: While mass spectrometry can confirm that a compound is a hydroxylated metabolite, it often cannot definitively distinguish between positional isomers based on fragmentation patterns alone. NMR spectroscopy, however, is highly effective for this purpose. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are unique for each isomer. For instance, the substitution pattern on the phenyl ring will dictate the multiplicity (singlet, doublet, triplet) and coupling constants (J-values) of the remaining aromatic protons.

The following table illustrates the expected differences in the 1H NMR aromatic region for the different hydroxylated isomers of avatrombopag.

| Isomer | Expected Aromatic 1H NMR Splitting Pattern |

| 2-Hydroxy-avatrombopag | Complex multiplet patterns due to ortho, meta, and para couplings. |

| This compound | Distinct patterns, likely including a singlet, a doublet, and a doublet of doublets, depending on the substitution. |

| 4-Hydroxy-avatrombopag | Two distinct doublets, characteristic of a para-substituted aromatic ring. |

By carefully analyzing the 1D and 2D NMR data, the precise location of the hydroxyl group can be determined, allowing for the unambiguous characterization of the this compound isomer and its differentiation from other potential hydroxylated metabolites.

Iv. Synthetic Approaches to 3 Hydroxy Avatrombopag and Its Precursors

Established Total Synthesis of Avatrombopag (B1665838)

The total synthesis of avatrombopag has been well-documented and involves a multi-step process. nrochemistry.comchemicalbook.com A common synthetic route begins with the bromination of 1-(4-chlorothiophen-2-yl)ethanone. chemicalbook.com The resulting α-bromo ketone then undergoes a Hantzsch thiazole (B1198619) synthesis with thiourea (B124793) to form the 2-aminothiazole (B372263) ring. nrochemistry.com

Subsequent steps involve the bromination of this thiazole intermediate, followed by a nucleophilic aromatic substitution reaction with 1-cyclohexylpiperazine. chemicalbook.com The resulting amine is then coupled with 5,6-dichloronicotinic acid in an amide bond formation reaction, often activated by phosphorus oxychloride. nrochemistry.comchemicalbook.com The synthesis is completed by a final nucleophilic aromatic substitution with a piperidine (B6355638) derivative, followed by hydrolysis of the ester to yield avatrombopag. chemicalbook.com

The key transformations in a representative synthesis of avatrombopag are summarized in the table below.

| Step | Starting Material | Reagents and Conditions | Key Transformation | Intermediate/Product |

| 1 | 1-(4-chlorothiophen-2-yl)ethanone | Bromine | α-Bromination | 2-bromo-1-(4-chlorothiophen-2-yl)ethanone |

| 2 | 2-bromo-1-(4-chlorothiophen-2-yl)ethanone | Thiourea | Hantzsch thiazole synthesis | 4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| 3 | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | N-Bromosuccinimide (NBS), DMF | Electrophilic bromination | 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine |

| 4 | 5-bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine | 1-Cyclohexylpiperazine | Nucleophilic aromatic substitution | 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine |

| 5 | 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine | 5,6-dichloronicotinic acid, POCl₃ | Amide bond formation | N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)-5,6-dichloronicotinamide |

| 6 | N-(4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)-5,6-dichloronicotinamide | Ethyl isonipecotate | Nucleophilic aromatic substitution | Avatrombopag ethyl ester |

| 7 | Avatrombopag ethyl ester | Hydrolysis (e.g., NaOH) | Ester hydrolysis | Avatrombopag |

Synthesis of Reference Standards for Metabolite Research

The synthesis of an authentic reference standard of 3-hydroxy-avatrombopag is indispensable for various aspects of drug development and research. This includes the definitive structural confirmation of the metabolite isolated from in vivo or in vitro metabolism studies, as well as for the quantitative analysis of the metabolite in biological matrices.

The synthetic strategies described in section 4.2, particularly the targeted chemical synthesis using a protected 3-hydroxypiperidine (B146073) precursor, would be the most direct route to obtaining a pure reference standard. Careful purification and characterization of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC would be essential to confirm its identity and purity.

The availability of a well-characterized reference standard is crucial for:

Structural Elucidation: Comparing the spectroscopic data of the synthetic standard with that of the isolated metabolite.

Quantitative Bioanalysis: Developing and validating analytical methods to measure the concentration of this compound in plasma, urine, and other biological samples.

Pharmacological and Toxicological Assessment: Enabling in vitro and in vivo studies to evaluate the biological activity and potential toxicity of the metabolite.

V. Advanced Analytical Methodologies for 3 Hydroxy Avatrombopag Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the detection and quantification of drug metabolites due to its high sensitivity and selectivity. In the context of avatrombopag (B1665838) and its metabolites, LC-MS/MS is the method of choice for analyzing concentrations in biological fluids such as plasma. nih.gov

A typical LC-MS/MS method for avatrombopag involves a protein precipitation step to extract the analyte from the plasma matrix. chiba-u.jpnih.gov This is followed by chromatographic separation on a reversed-phase column and detection using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. For avatrombopag, the MRM transition has been documented as m/z 649.2 → 267.1. nih.govwordpress.com For the detection of 3-Hydroxy-avatrombopag, a similar approach would be adopted. The precursor ion would be the protonated molecule [M+H]+ of the hydroxylated metabolite, and a specific product ion would be selected for quantification to ensure specificity.

Table 1: Illustrative LC-MS/MS Parameters for Avatrombopag Analysis (Adaptable for this compound)

| Parameter | Value for Avatrombopag | Expected Adaptation for this compound |

| Sample Preparation | Protein Precipitation chiba-u.jpnih.gov | Protein Precipitation |

| Chromatography Column | Reversed-phase C8 or C18 nih.govnih.gov | Reversed-phase C18 |

| Mobile Phase | Gradient elution with ammonium formate in water and methanol:acetonitrile nih.gov | Gradient elution with acidified water and organic solvent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov | Positive Electrospray Ionization (ESI+) |

| MRM Transition (m/z) | 649.2 → 267.1 nih.govwordpress.com | [M+H]+ of this compound → Specific product ion |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Enhanced Resolution

To achieve faster analysis times and enhanced chromatographic resolution, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is often utilized. This technique employs columns with smaller particle sizes, leading to sharper peaks and better separation of analytes from endogenous matrix components and other metabolites. A robust UPLC-MS/MS method has been developed for the simultaneous determination of avatrombopag and other thrombopoietin receptor agonists in human plasma. nih.gov This method demonstrates excellent linearity, precision, and accuracy for the parent drug. nih.gov

For the analysis of this compound, a similar UPLC-MS/MS approach would be highly beneficial, particularly for resolving it from its isomeric metabolite, 4-Hydroxy-avatrombopag. The enhanced resolution of UPLC is critical in ensuring that the two isomers are chromatographically separated, allowing for their individual quantification.

Table 2: Performance Characteristics of a UPLC-MS/MS Method for Avatrombopag

| Parameter | Reported Value for Avatrombopag nih.gov |

| Linearity Range | 7.5-1500 ng/mL |

| Intra-day Precision (CV) | 4.2% to 12.2% |

| Inter-day Precision (CV) | 4.2% to 12.2% |

| Accuracy (RE) | -6.6% to 7.5% |

Development and Validation of Bioanalytical Methods for Low-Level Metabolites

The development and validation of bioanalytical methods are governed by stringent guidelines from regulatory authorities to ensure the reliability and reproducibility of the data. researchgate.net For low-level metabolites like this compound, which is noted to be a minor metabolite, the validation process is particularly critical. chiba-u.jp The validation of a bioanalytical method encompasses several key parameters, including selectivity, sensitivity, accuracy, precision, recovery, and stability. biopharmaservices.com

Given that metabolites of avatrombopag have not been detected in plasma in some studies, the bioanalytical method must possess a very low limit of quantitation (LLOQ) to detect and accurately measure these low-level metabolites if present. wordpress.comnih.gov The validation process would involve spiking blank plasma with known concentrations of a synthesized this compound reference standard to assess the method's performance.

Table 3: Key Validation Parameters for a Bioanalytical Method

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. biopharmaservices.com |

| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. biopharmaservices.com |

| Accuracy | The closeness of the measured value to the true value. biopharmaservices.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. biopharmaservices.com |

| Recovery | The efficiency of the extraction procedure. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. biopharmaservices.com |

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of unknown metabolites. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net In the case of this compound, HRMS would be instrumental in confirming its molecular formula by providing an accurate mass of the protonated molecule.

Furthermore, HRMS coupled with tandem mass spectrometry (HRMS/MS) can provide detailed fragmentation patterns. nih.gov By comparing the fragmentation spectrum of the suspected this compound metabolite with that of the parent drug, avatrombopag, the site of hydroxylation can often be inferred. This is a crucial step in distinguishing between isomers such as this compound and 4-Hydroxy-avatrombopag.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry can provide strong evidence for the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. europa.euanapharmbioanalytics.com For a definitive structural assignment of this compound, the metabolite would need to be isolated and purified in sufficient quantities for NMR analysis.

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, would be performed. researchgate.net These experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the precise determination of the position of the hydroxyl group on the avatrombopag structure. The chemical shifts and coupling constants observed in the NMR spectra would provide unequivocal evidence to confirm the structure as this compound. anapharmbioanalytics.com

Vi. Enzymatic and Mechanistic Studies of 3 Hydroxy Avatrombopag Formation

In Vitro Studies Using Human Liver Microsomes and Recombinant Enzymes

While direct studies on the 3-hydroxylation of avatrombopag (B1665838) are not prevalent in the literature, the general metabolism of avatrombopag has been investigated using in vitro systems. Human liver microsomes are a standard tool for such studies, as they contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

To pinpoint the specific enzymes responsible for its metabolism, recombinant human CYP isoforms expressed in systems such as insect cells or bacteria are utilized. These experiments have confirmed the roles of CYP2C9 and CYP3A4 in the biotransformation of avatrombopag. nih.gov However, the formation of a 4-hydroxy metabolite is the major pathway described, with no significant mention of 3-Hydroxy-avatrombopag in these key studies. nih.govclinpgx.org

| In Vitro System | Purpose | Key Findings for Avatrombopag Metabolism |

|---|---|---|

| Human Liver Microsomes | To study the overall hepatic metabolism and identify major metabolites. | Demonstrated that avatrombopag is metabolized by hepatic enzymes. |

| Recombinant Human CYP Isoforms (e.g., CYP2C9, CYP3A4) | To identify the specific CYP enzymes involved in the metabolism. | Confirmed that CYP2C9 and CYP3A4 are the primary enzymes metabolizing avatrombopag. drugbank.comnih.govnih.govnih.govnih.govnih.govnih.govscienceopen.com |

Identification of Specific Enzyme Systems (Beyond CYP) Responsible for 3-Hydroxylation

While CYP enzymes are the primary drivers of oxidative metabolism for many drugs, other enzyme systems can also contribute to hydroxylation reactions. These non-CYP enzymes include flavin-containing monooxygenases (FMOs) and aldehyde oxidase (AOX). However, their involvement in the 3-hydroxylation of avatrombopag has not been specifically reported.

The potential contribution of non-CYP enzymes is typically investigated when the metabolism of a drug cannot be fully attributed to CYP enzymes, or if the drug is a poor substrate for CYPs. This can be explored in vitro by using specific inhibitors of non-CYP enzymes or by using enzyme sources that are deficient in CYP activity but rich in other enzymes, such as cytosolic fractions. To date, the literature on avatrombopag metabolism has not indicated a significant role for these alternative pathways in its hydroxylation.

Kinetic Characterization of 3-Hydroxylation Enzyme Activity

The kinetic characterization of an enzymatic reaction, such as 3-hydroxylation, involves determining key parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the metabolic process.

Such studies would typically involve incubating varying concentrations of avatrombopag with a source of the metabolizing enzyme (e.g., human liver microsomes or a recombinant enzyme) and measuring the rate of this compound formation. The data would then be fitted to a kinetic model to determine the Km and Vmax values. As of now, specific kinetic data for the 3-hydroxylation of avatrombopag are not available in the scientific literature.

Role of Non-CYP Enzymes and Phase II Metabolism in 3-Hydroxylation Pathway

Following an initial Phase I metabolic reaction like hydroxylation, the resulting metabolite can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of an endogenous molecule to the metabolite, which generally increases its water solubility and facilitates its excretion from the body.

If this compound were formed, it would be a potential substrate for Phase II enzymes. For instance, the newly introduced hydroxyl group could be a site for glucuronidation or sulfation. Investigating this would involve incubating this compound with human liver microsomes (for UGTs) or human liver cytosol (for SULTs) along with the appropriate cofactors (UDPGA for UGTs, PAPS for SULTs) and monitoring for the formation of conjugate metabolites. There is currently no published information on the Phase II metabolism of a putative this compound.

Species-Specific Differences in 3-Hydroxylation Pathways

The metabolism of drugs can vary significantly between different species due to differences in the expression and activity of drug-metabolizing enzymes. Therefore, a metabolic pathway that is minor or absent in humans may be more prominent in another species, or vice versa.

Studies on species-specific differences in avatrombopag metabolism could provide valuable information. For example, if this compound were identified as a significant metabolite in a preclinical species (e.g., rat, dog, or monkey) but not in humans, this would have important implications for the interpretation of toxicology data and the prediction of human metabolism. However, the available literature does not provide a comparative metabolic profile of avatrombopag across different species with a focus on the formation of this compound. Early in vitro studies did note that avatrombopag exhibits a high degree of species-specific activity, being primarily limited to humans and chimpanzees. dovepress.com

Vii. in Vitro and Preclinical Biological Activity Assessment of 3 Hydroxy Avatrombopag

Evaluation of Thrombopoietin Receptor (TPO-R) Binding Affinity

No data is available in the scientific literature regarding the binding affinity of 3-Hydroxy-avatrombopag to the thrombopoietin receptor.

Assessment of TPO-R Agonist Activity in Cell-Based Assays (e.g., megakaryocyte proliferation)

There are no published studies assessing the thrombopoietin receptor agonist activity of this compound in any cell-based assays.

Investigation of Intracellular Signaling Pathway Modulation

Information on the modulation of intracellular signaling pathways by this compound is not available.

Comparative Pharmacological Profile with Avatrombopag (B1665838) Parent Compound

A comparative pharmacological profile of this compound and avatrombopag has not been documented in the available literature.

Assessment of Potential Off-Target Activities in Preclinical Models

Preclinical studies assessing the potential off-target activities of this compound have not been reported.

Viii. Structure Metabolism and Structure Activity Relationship Smart/sar Analyses of Hydroxylated Avatrombopag Metabolites

Correlating Structural Features with Regioselective Hydroxylation Patterns

The regioselectivity of hydroxylation on the avatrombopag (B1665838) molecule is predominantly dictated by the electronic and steric properties of the cyclohexyl ring and the enzymatic pocket of the metabolizing cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4. drugbank.comnih.govscienceopen.com While the 4-position of the cyclohexyl ring is the major site of hydroxylation, the formation of 3-Hydroxy-avatrombopag suggests that the 3-position is also accessible to enzymatic attack, albeit likely to a lesser extent.

Several factors may influence this regioselectivity:

Steric Hindrance: The accessibility of different positions on the cyclohexyl ring to the active site of CYP enzymes plays a crucial role. The 4-position is generally less sterically hindered, which may explain its preference as the primary site of metabolism. The 3-position, being adjacent, might experience slightly more steric hindrance from the piperazine ring.

Enzyme Active Site Topography: The specific three-dimensional structure of the CYP2C9 and CYP3A4 active sites determines how the avatrombopag molecule orients itself for metabolism. The orientation that presents the 4-position C-H bond most favorably to the heme iron-oxo species of the enzyme would lead to the formation of the major 4-hydroxy metabolite. A slightly different binding orientation could expose the 3-position, resulting in the formation of this compound.

Table 1: Positional Factors in the Hydroxylation of Avatrombopag's Cyclohexyl Ring

| Position | Steric Accessibility | Proximity to Piperazine Ring | Observed Abundance |

| 3-position | Moderate | High | Minor |

| 4-position | High | Moderate | Major clinpgx.orgnih.gov |

Impact of 3-Hydroxylation on Molecular Interactions with Metabolic Enzymes

The introduction of a hydroxyl group at the 3-position of the cyclohexyl ring is expected to alter the physicochemical properties of the avatrombopag molecule, which in turn could influence its interactions with metabolic enzymes.

Altered Binding Orientation: The presence of the 3-hydroxyl group could lead to a different binding mode within the CYP active site compared to the parent drug. This new orientation might either facilitate or hinder further metabolic reactions. For instance, the hydroxyl group could form new hydrogen bonds with amino acid residues in the active site, potentially stabilizing a conformation that is less favorable for subsequent oxidation.

Potential for Glucuronidation: The newly introduced hydroxyl group provides a handle for Phase II metabolic reactions, such as glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would further increase the water solubility of the metabolite, facilitating its excretion.

Influence of Hydroxylation on Biological Potency and Selectivity (if any activity is found)

Specific pharmacological activity data for this compound is not available in the current body of scientific literature. However, based on the structure-activity relationship of avatrombopag and similar thrombopoietin receptor agonists, some general predictions can be made.

The cyclohexylpiperazine moiety of avatrombopag is crucial for its binding to the thrombopoietin receptor (TPO-R). nih.gov The introduction of a hydroxyl group on the cyclohexyl ring, whether at the 3- or 4-position, is likely to impact this interaction.

Reduced Potency: The addition of a polar hydroxyl group could disrupt the optimal hydrophobic interactions between the cyclohexyl ring and the receptor's binding pocket. This would likely lead to a decrease in binding affinity and, consequently, a reduction in biological potency compared to the parent avatrombopag molecule.

Selectivity: It is unlikely that hydroxylation at the 3-position would significantly alter the selectivity profile of the molecule for the TPO-R over other receptors. The core pharmacophore responsible for selectivity is largely retained.

It is important to note that metabolites are often less active than the parent drug, and their formation is a key step in the detoxification and elimination process.

Computational Chemistry and Molecular Modeling for Metabolic Prediction

In the absence of direct experimental data, computational methods can provide valuable insights into the metabolism of avatrombopag and the potential formation of metabolites like this compound.

CYP Metabolism Prediction Models: Various in silico models can predict the sites of metabolism by CYP enzymes. These models often use quantum mechanics (QM) and molecular mechanics (MM) approaches to calculate the reactivity of different C-H bonds in a molecule and to dock the molecule into the active sites of specific CYP isoforms. Such models could be used to rationalize the observed preference for 4-hydroxylation and to estimate the likelihood of 3-hydroxylation.

Molecular Docking Simulations: Docking studies of avatrombopag within the crystal structures or homology models of CYP2C9 and CYP3A4 could reveal the most probable binding orientations. By analyzing the distances between the different C-H bonds of the cyclohexyl ring and the catalytic heme iron of the enzyme, the regioselectivity of hydroxylation can be predicted. These simulations could potentially identify a minor binding conformation that is responsible for the formation of this compound.

Structure-Activity Relationship (SAR) Modeling: If the biological activity of this compound were to be determined, computational models could be used to understand the structural basis for any observed changes in potency. By comparing the docking of avatrombopag and this compound into the TPO-R, the impact of the hydroxyl group on key binding interactions could be elucidated.

These computational approaches serve as powerful tools to guide further experimental investigation into the metabolism and activity of avatrombopag and its minor metabolites.

Ix. Future Directions and Research Gaps in 3 Hydroxy Avatrombopag Studies

Comprehensive Elucidation of Enzymes Mediating 3-Hydroxylation

While CYP2C9 and CYP3A4 are the primary enzymes responsible for the metabolism of avatrombopag (B1665838), their specific role in the formation of 3-Hydroxy-avatrombopag is unknown. nih.govclinpgx.orgnih.govresearchgate.netresearchgate.netrxlist.comfda.govdrugbank.comnih.govtga.gov.auscienceopen.comtga.gov.auresearchgate.net Future research should focus on in vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific isoforms capable of catalyzing 3-hydroxylation.

Detailed Preclinical Pharmacological and Toxicological Characterization of the Metabolite

There is currently no available information on the preclinical pharmacology or toxicology of this compound. Future research efforts would need to involve the chemical synthesis of this metabolite to enable in vitro and in vivo studies. These studies would be essential to determine its potential biological activity, including its affinity for the thrombopoietin receptor, and to assess its toxicological profile.

Development of Advanced Analytical Techniques for Trace Metabolite Detection

The lack of detection of this compound in metabolic studies suggests that if it is formed, it is likely a trace metabolite. nih.govfda.goveuropa.eu The development of highly sensitive and specific analytical methods, such as advanced ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), would be crucial for its detection and quantification in biological matrices. nih.govresearchgate.netsemanticscholar.org

Integration of Omics Approaches for Metabolite Pathway Discovery

Metabolomics and other "omics" technologies could be powerful tools in the discovery of minor metabolic pathways of avatrombopag, including the potential formation of this compound. oup.comdrugtargetreview.comnashbio.comomicstutorials.combiocompare.com By providing a comprehensive overview of all metabolites present in a biological system, these approaches may reveal previously unidentified metabolic products.

Role of 3-Hydroxylation in Avatrombopag Drug-Drug Interaction Profiles

Given that the primary metabolism of avatrombopag involves CYP2C9 and CYP3A4, the potential for drug-drug interactions is a key consideration. nih.govresearchgate.netrxlist.comdrugbank.comnih.govmedscape.comdrugs.comdrugs.com If 3-hydroxylation is mediated by a different enzyme, it could have implications for the drug's interaction profile. However, without confirmation of the formation and the enzymatic pathway of this compound, its role in drug-drug interactions remains entirely speculative.

Q & A

Q. How can researchers determine the purity of 3-Hydroxy-avatrombopag in synthesized batches?

Methodological Answer: Purity analysis typically employs reverse-phase HPLC with UV detection (e.g., 254 nm). A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) are standard. Validate the method using spiked samples and compare retention times against reference standards. For quantification, integrate peak areas and apply linear regression to a calibration curve (R² ≥ 0.995). Impurity thresholds should align with ICH guidelines (<0.1% for unknown impurities) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for powder handling to avoid inhalation .

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation if irritation persists .

- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR in deuterated DMSO to confirm hydroxyl and aromatic proton environments.

- Mass Spectrometry: High-resolution ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion).

- FTIR: Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data between in vitro and in vivo models for this compound?

Methodological Answer:

- Assay Validation: Ensure in vitro assays (e.g., hepatocyte stability) use physiologically relevant conditions (e.g., 37°C, 5% CO₂). Cross-validate with LC-MS/MS for metabolite quantification .

- Species-Specific Factors: Adjust for interspecies differences in cytochrome P450 activity. Use knockout murine models to isolate metabolic pathways .

- Data Normalization: Apply allometric scaling to account for body surface area differences between models .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

- Reaction Monitoring: Use TLC or in-line IR to track intermediate formation (e.g., avatrombopag precursor).

- Catalyst Screening: Test palladium/ligand complexes (e.g., Pd(OAc)₂ with Xantphos) for hydroxylation efficiency. Optimize temperature (70–90°C) and solvent (toluene/EtOH mixtures) .

- Workup Procedures: Employ liquid-liquid extraction (ethyl acetate/water) and silica gel chromatography (hexane/EtOAc gradient) to isolate the product. Typical yields range from 45–60% .

Q. How do researchers address discrepancies in reported receptor-binding affinities of this compound?

Methodological Answer:

- Assay Standardization: Use recombinant TPO receptors in SPR (surface plasmon resonance) with consistent buffer conditions (pH 7.4, 150 mM NaCl). Include positive controls (e.g., eltrombopag) .

- Data Harmonization: Apply Bland-Altman analysis to compare inter-lab variability. Adjust for batch-specific receptor purity via SDS-PAGE (>95% purity required) .

- Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., hydrogen bonding at Tyr⁶⁰³) to explain affinity differences .

Methodological Considerations for Data Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in thrombopoietin receptor activation studies?

Methodological Answer:

- Nonlinear Regression: Fit data to a sigmoidal Emax model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Report 95% confidence intervals .

- Outlier Handling: Use Grubbs’ test (α = 0.05) to exclude aberrant data points.

- Reproducibility: Perform triplicate experiments across ≥3 independent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.